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molecular formula C16H15F3N2 B1509967 6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 1108192-98-8

6-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B1509967
M. Wt: 292.3 g/mol
InChI Key: QWMDCEXQXXIPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07388019B2

Procedure details

Treatment of the intermediate from Step A above with 1-chloroethyl chloroformate as described for Intermediate 20, Step C afforded the crude title compound. Trituration with ether provided the title compound as a pale orange powder. LC/MS 203.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:17][CH2:16][C:15]2[N:14]=[C:13]([C:18]([F:21])([F:20])[F:19])[CH:12]=[CH:11][C:10]=2[CH2:9]1)C1C=CC=CC=1.[Cl:22]C(OC(Cl)C)=O>CCOCC>[ClH:22].[F:21][C:18]([F:19])([F:20])[C:13]1[CH:12]=[CH:11][C:10]2[CH2:9][NH:8][CH2:17][CH2:16][C:15]=2[N:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2C=CC(=NC2CC1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Three
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded the crude title compound

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(C1=NC=2CCNCC2C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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